N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core linked to a 2-chloro-4-nitrobenzamide moiety. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents on the benzamide group suggest reactivity toward nucleophilic substitution or participation in hydrogen-bonding interactions. This compound is synthesized via coupling reactions involving spirocyclic amines and activated benzoyl chlorides, as exemplified in analogous procedures (e.g., Pd-catalyzed amination in ).
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c17-14-8-11(19(21)22)4-5-13(14)15(20)18-9-12-10-23-16(24-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJZTCRCWSCNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide typically involves multiple steps. One common route starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which is then functionalized to introduce the benzamide group. The key steps include:
Formation of the Spirocyclic Intermediate: This can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal.
Functionalization: The spirocyclic ketal is then reacted with appropriate reagents to introduce the nitrobenzamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The spirocyclic moiety can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted benzamides.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized spirocyclic compounds.
Scientific Research Applications
N-(1,4-dioxaspiro[4
Medicinal Chemistry: Due to its unique structure, it can be explored as a potential drug candidate for various therapeutic areas.
Materials Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the spirocyclic moiety might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide and related spirocyclic derivatives:
Key Observations:
Electrophilicity vs. Solubility : The nitro and chloro groups in the target compound enhance electrophilicity compared to sulfonyl- or hydroxyl-bearing analogs (e.g., ), which prioritize solubility and H-bonding.
Steric Effects : Bulky substituents (e.g., tetrahydronaphthyl in ) reduce steric accessibility relative to the smaller benzamide group in the target compound.
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its distinct chemical properties. The presence of the nitro group (–NO₂) as well as the chloro group (–Cl) on the aromatic ring significantly influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight | 300.73 g/mol |
| Functional Groups | Nitro, Chloro, Amide |
| Structure | Chemical Structure |
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties . Studies indicate that the nitro group can be reduced to form reactive intermediates that bind to DNA, leading to cell death. For instance, nitrobenzamide derivatives have shown significant antibacterial activity against various pathogens by disrupting nucleic acid synthesis through covalent binding .
Anticancer Properties
Recent research has highlighted the potential anticancer activity of nitro compounds. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, which can induce apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The compound's ability to inhibit key enzymes involved in inflammatory pathways has been investigated. Nitrobenzamide derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators . This suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity : A study found that nitrobenzamide derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 μM to 30 μM against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potent antimicrobial effects .
- Cytotoxicity Assay : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines with an IC50 value of approximately 15 μM, showcasing its potential as an anticancer agent .
- Anti-inflammatory Study : The compound was shown to significantly reduce levels of TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its efficacy in modulating inflammatory responses .
The biological activity of this compound can be attributed to:
- Reduction of the Nitro Group : This leads to the formation of reactive intermediates that can interact with cellular macromolecules.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression through competitive or non-competitive mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the 1,4-dioxaspiro[4.5]decane core via NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one, as described in spirocyclic ketone reductions .
- Step 2 : Functionalize the spirocyclic core with a methylene group via nucleophilic substitution or reductive amination.
- Step 3 : Couple the 2-chloro-4-nitrobenzoyl chloride to the amine group using a Schotten-Baumann reaction in dichloromethane with a base (e.g., triethylamine).
- Purity Optimization : Use silica gel chromatography (hexane:ethyl acetate gradient) and confirm purity via HPLC (>95% by area) .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm bond connectivity. For example, the spirocyclic protons typically show distinct splitting patterns (e.g., δ 1.5–2.5 ppm for decane protons) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), refine the structure using SHELXL .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
- Light Sensitivity : Store in amber vials at –20°C if nitro groups are present (prone to photodegradation).
- Hydrolytic Stability : Conduct accelerated stability studies in buffers (pH 4–9) at 40°C for 4 weeks, monitoring degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the nitro and chloro substituents in this compound?
- Methodology :
- Analog Synthesis : Replace nitro with cyano or chloro with fluoro groups to assess electronic effects on bioactivity.
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2) using enzyme inhibition assays (IC₅₀ determination) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites .
Q. What crystallographic challenges arise in resolving the spirocyclic core, and how can they be addressed?
- Methodology :
- Crystal Growth : Use vapor diffusion with mixed solvents (e.g., DMSO:water) to improve crystal quality.
- Data Collection : Optimize X-ray exposure time to mitigate radiation damage for nitro-containing compounds.
- Refinement : Apply SHELXL’s TWIN and BASF commands for handling pseudo-merohedral twinning common in spirocyclic systems .
Q. How can conflicting bioactivity data from in vitro vs. cell-based assays be resolved for this compound?
- Methodology :
- Permeability Testing : Use Caco-2 cell monolayers to assess membrane penetration (Papp < 1 × 10⁻⁶ cm/s indicates poor uptake).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., nitro reduction).
- Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins) to rule out nonspecific interactions .
Q. What strategies optimize the regioselectivity of reactions involving the benzamide moiety?
- Methodology :
- Directed Ortho-Metalation : Use a chloro substituent as a directing group for functionalization at the 4-nitro position.
- Microwave Synthesis : Enhance reaction specificity (e.g., 100°C, 30 min) to minimize side products in amide coupling .
- Catalytic Systems : Employ Pd/Cu catalysts for cross-couplings while preserving the spirocyclic framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
